5-chloro-N-cycloheptyl-2-nitrobenzamide
Description
5-Chloro-N-cycloheptyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position, a chlorine atom at the para position relative to the amide functionality, and a cycloheptyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₆ClN₃O₃, with a molecular weight of 309.75 g/mol. The cycloheptyl group imparts unique steric and electronic properties, distinguishing it from smaller cyclic or acyclic analogs.
Properties
IUPAC Name |
5-chloro-N-cycloheptyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-7-8-13(17(19)20)12(9-10)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQXFWFZXLAKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cycloheptyl-2-nitrobenzamide typically involves the nitration of 5-chloro-2-nitrobenzoic acid followed by the amidation with cycloheptylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or acetic anhydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cycloheptyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-chloro-N-cycloheptyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-chloro-2-nitrobenzoic acid and cycloheptylamine.
Scientific Research Applications
5-chloro-N-cycloheptyl-2-nitrobenzamide is used in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-cycloheptyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide and chloro groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Bioactivity
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| This compound | 309.75 | Cycloheptyl, Cl (5-position), NO₂ (2-position) | Under investigation (hypothesized antimicrobial) | N/A |
| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | 240.64 | Cyclopropyl, Cl (5-position), NO₂ (2-position) | Moderate antimicrobial activity | |
| 5-Chloro-N-(cyclopropylmethyl)-2-nitrobenzamide | 267.72 | Cyclopropylmethyl, Cl (5-position), NO₂ (2-position) | Enhanced reactivity; potential anticancer | |
| 5-Chloro-N-cyclopentyl-2-nitrobenzamide | 281.73 | Cyclopentyl, Cl (5-position), NO₂ (2-position) | Antimicrobial; anti-inflammatory | |
| 5-Chloro-N-heptyl-2-hydroxybenzamide | 283.77 | Heptyl chain, Cl (5-position), OH (2-position) | Increased hydrophobicity; membrane interactions |
Key Observations :
Cycloheptyl vs. Smaller rings (e.g., cyclopropyl) reduce molecular weight but may limit thermal stability due to ring strain .
Nitro Group Position :
- The ortho-nitro configuration in this compound creates electron-withdrawing effects, polarizing the benzene ring and increasing electrophilicity at the amide group. This contrasts with analogs like 4-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, where the nitro group is meta to the amide, altering electronic distribution .
Functional Group Replacements: Replacement of the nitro group with a hydroxyl (e.g., 5-chloro-N-heptyl-2-hydroxybenzamide) reduces reactivity but improves solubility in aqueous environments . Substitution of the cycloheptyl group with a thiazole ring (e.g., 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide) introduces heterocyclic aromaticity, enabling π-π stacking interactions in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
